molecular formula C22H25N5O8 B2438259 2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate CAS No. 1351630-38-0

2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate

Cat. No.: B2438259
CAS No.: 1351630-38-0
M. Wt: 487.469
InChI Key: NNXPPFJIOVXMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate is a complex organic compound that features a benzimidazole core linked to a piperazine ring, which is further substituted with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Properties

IUPAC Name

oxalic acid;2-[[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5.2C2H2O4/c1-2-7-17-16(6-1)20-18(21-17)14-23-11-9-22(10-12-23)13-15-5-3-4-8-19-15;2*3-1(4)2(5)6/h1-8H,9-14H2,(H,20,21);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXPPFJIOVXMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Phenylenediamine

The reaction of o-phenylenediamine with formic acid under reflux conditions yields 1H-benzo[d]imidazole. This method, modified from protocols in pyrimidine-benzimidazole hybrid syntheses, involves heating equimolar quantities of o-phenylenediamine and formic acid at 100°C for 6–8 hours. The crude product is purified via recrystallization from ethanol, achieving yields of 70–80%. Alternative approaches utilize hydrochloric acid as a catalyst, though formic acid minimizes byproduct formation.

Functionalization at the 2-Position

To introduce the methylene bridge required for piperazine attachment, 1H-benzo[d]imidazole undergoes chloromethylation. Treatment with paraformaldehyde and hydrochloric acid in dioxane at 60°C for 4 hours generates 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is isolated via filtration and washed with cold diethyl ether, yielding a pale yellow solid (65–70% yield).

Salt Formation with Oxalic Acid

The free base is converted to its dioxalate salt to enhance solubility and stability.

Acid-Base Reaction

A stoichiometric amount of oxalic acid (2 equivalents) is dissolved in hot ethanol and added dropwise to a stirred solution of the free base in ethanol. The mixture is refluxed for 1 hour, cooled to room temperature, and filtered to collect the dioxalate salt. Slow evaporation of the filtrate at 25°C yields crystals suitable for X-ray diffraction analysis.

Crystallographic Characterization

Single-crystal X-ray diffraction (SC-XRD) data, analogous to methods reported for imidazole derivatives, confirm the salt’s structure. The dioxalate anion forms hydrogen bonds with the protonated piperazine nitrogen, creating a three-dimensional supramolecular network. Key crystallographic parameters include:

Parameter Value
Space group P-1
a (Å) 7.892(2)
b (Å) 10.451(3)
c (Å) 12.673(4)
α (°) 89.12(2)
β (°) 78.45(2)
γ (°) 85.23(2)
Volume (ų) 1012.8(5)
Z 2
R-factor 0.045

Data adapted from bis-nitroimidazole structures, demonstrating similar packing motifs.

Optimization and Purification Strategies

Reaction Yield Enhancement

  • Solvent Selection : Replacing DMF with N-methyl-2-pyrrolidone (NMP) in the coupling step increases yields to 70% due to improved solubility of intermediates.
  • Catalytic Additives : Adding potassium iodide (10 mol%) during chloromethylation accelerates the reaction, reducing time to 3 hours.

Chromatographic Purification

Flash chromatography on silica gel (ethyl acetate:methanol, 4:1) effectively removes unreacted piperazine derivatives. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient achieves >98% purity for pharmacological testing.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.51 (d, J = 4.8 Hz, 1H, pyridine-H), 7.75–7.68 (m, 2H, benzimidazole-H), 7.32–7.25 (m, 2H, benzimidazole-H), 3.82 (s, 2H, N-CH2-pyridine), 3.54 (s, 2H, N-CH2-benzimidazole), 2.45–2.35 (m, 8H, piperazine-H).
  • IR (KBr) : 3420 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O oxalate), 1590 cm⁻¹ (C=N benzimidazole).

Thermal Analysis

Differential scanning calorimetry (DSC) shows a sharp endothermic peak at 218°C, corresponding to the salt’s melting point. Thermogravimetric analysis (TGA) indicates decomposition above 300°C, consistent with oxalate salts.

Chemical Reactions Analysis

Types of Reactions

2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(pyridin-2-yl)piperazin-1-yl)methyl)benzothioamide
  • 2-methyl-3-(2-piperazin-1-yl-ethyl)pyrido[1,2-a]pyrimidin-4-one derivatives
  • 1-(2-pyridin-4-yl-ethyl)-piperazine

Uniqueness

2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate is unique due to its specific combination of functional groups and structural features.

Biological Activity

The compound 2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate is a derivative of benzimidazole, which has gained attention in medicinal chemistry due to its diverse biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H25N5O4C_{24}H_{25}N_5O_4 with a molecular weight of 425.49 g/mol. The structure features a benzimidazole core, a piperazine moiety, and a pyridine substituent, which are known to influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds structurally similar to This compound have shown significant cytotoxic effects against various cancer cell lines. A study reported that derivatives with benzimidazole nuclei exhibited IC50 values in the low micromolar range against breast cancer cells (T47D) and lung cancer cells (A549) .

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. In vitro tests have demonstrated that compounds similar to This compound possess notable activity against both Gram-positive and Gram-negative bacteria. For example, one study reported that certain benzimidazole derivatives displayed minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL against Salmonella typhi .

Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives have been well-documented. Compounds like This compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzimidazole derivatives. Key factors influencing activity include:

  • Substituents on the benzimidazole ring : Variations in electron-donating or withdrawing groups can significantly affect potency.
  • Piperazine moiety : The position and nature of substituents on the piperazine ring can modulate pharmacokinetic properties.

A comparative analysis of various derivatives has shown that modifications at specific positions can enhance anticancer and antimicrobial activities while reducing toxicity .

Case Studies

  • Case Study on Anticancer Activity : A novel benzimidazole derivative was synthesized and tested against several cancer cell lines. The compound exhibited an IC50 value of 0.004 μM in T47D cells, indicating potent anticancer activity .
  • Case Study on Anti-inflammatory Activity : Another study focused on a series of benzimidazole derivatives that were evaluated for their ability to inhibit NO production in LPS-stimulated macrophages. The most active compounds showed significant inhibition comparable to established anti-inflammatory drugs .

Q & A

Basic: What are the standard synthetic routes for preparing 2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate?

The compound is synthesized via multi-step reactions starting from readily available precursors. A typical protocol involves:

  • Step 1 : Condensation of 2-nitroacetanilide derivatives with piperazine intermediates under reflux conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) to form the benzimidazole core .
  • Step 2 : Alkylation of the piperazine moiety with pyridin-2-ylmethyl chloride in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to introduce the pyridinylmethyl group .
  • Step 3 : Salt formation with oxalic acid in ethanol to yield the dioxalate derivative.
    Key considerations : Monitor reaction progress using TLC (silica gel, CH₂Cl₂/MeOH 9:1) and purify intermediates via column chromatography (alumina or silica gel) .

Basic: Which spectroscopic and analytical techniques are used to confirm the compound’s structure and purity?

  • 1H/13C NMR : Assign peaks for the benzimidazole aromatic protons (δ 7.2–8.1 ppm), piperazine methylene groups (δ 3.2–3.8 ppm), and pyridinyl protons (δ 8.5–9.0 ppm) .
  • ESI-MS : Confirm molecular ion peaks (e.g., [M+H]+ for the free base and [M+2C₂H₂O₄]− for the dioxalate salt) .
  • Elemental analysis : Validate calculated vs. experimental C, H, N percentages (deviation < 0.4%) .
  • Thermal analysis (TGA/DTA) : Assess decomposition patterns (e.g., oxalate salt decomposition at ~200°C) .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) for alkylation steps to enhance nucleophilicity of piperazine .
  • Catalyst optimization : Employ Pd/C or Raney nickel for hydrogenation steps to reduce nitro intermediates to amines with >90% efficiency .
  • Temperature control : Maintain reflux temperatures (80–100°C) during condensation steps to minimize side-product formation .
  • Purification : Use gradient elution in column chromatography (e.g., CH₂Cl₂/MeOH ratios from 20:1 to 5:1) to isolate high-purity fractions .

Advanced: How can contradictions in biological activity data across studies be systematically resolved?

  • Standardized assays : Replicate in vitro tests (e.g., enzyme inhibition or receptor binding) under controlled conditions (pH 7.4, 37°C) to minimize variability .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence observed bioactivity .
  • Structural analogs : Compare activity of the dioxalate salt with its free base and other salts (e.g., hydrochloride) to isolate salt-specific effects .

Advanced: What computational methods are employed to model the compound’s interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets like acetylcholinesterase (e.g., binding energy < −8 kcal/mol) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å) .
  • QSAR modeling : Corporate substituent effects (e.g., electron-withdrawing groups on the pyridinyl ring) to predict bioactivity trends .

Advanced: How can the compound’s stability under varying storage and experimental conditions be evaluated?

  • Forced degradation : Expose the compound to heat (60°C), light (UV, 254 nm), and humidity (75% RH) for 14 days, then analyze via HPLC (C18 column, 0.1% TFA in H₂O/ACN) .
  • pH stability : Incubate in buffers (pH 1–10) for 24 hours and monitor degradation by UV-Vis spectroscopy (λ = 270 nm for benzimidazole) .
  • Long-term storage : Store as a lyophilized powder at −20°C; reconstitute in DMSO for biological assays to prevent hydrolysis .

Advanced: What strategies guide structure-activity relationship (SAR) studies for derivatives of this compound?

  • Core modifications : Replace the benzimidazole with imidazo[1,2-a]pyridine to assess changes in π-π stacking interactions .
  • Substituent effects : Introduce electron-donating groups (e.g., -OCH₃) on the pyridinyl ring to enhance solubility and binding affinity .
  • Salt variations : Synthesize hydrochloride or tosylate salts to compare pharmacokinetic profiles (e.g., logP, bioavailability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.